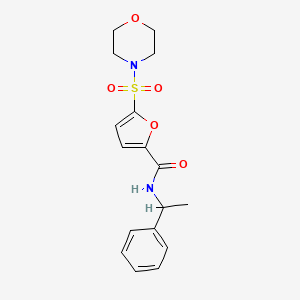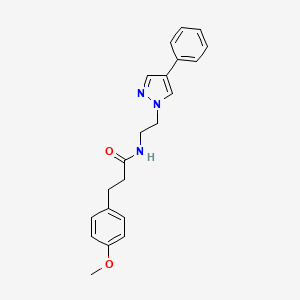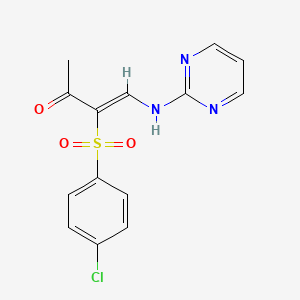
3-((4-Chlorophenyl)sulfonyl)-4-(pyrimidin-2-ylamino)but-3-EN-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Chlorophenyl)sulfonyl)-4-(pyrimidin-2-ylamino)but-3-EN-2-one is a complex organic compound characterized by its unique structural features, including a sulfonyl group, a pyrimidinylamino group, and a conjugated enone system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Chlorophenyl)sulfonyl)-4-(pyrimidin-2-ylamino)but-3-EN-2-one typically involves multiple steps, starting with the preparation of the core but-3-EN-2-one structure. The sulfonyl group is introduced through a sulfonylation reaction, while the pyrimidinylamino group is added via an amination reaction. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The enone system can be oxidized to form carboxylic acids or ketones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The pyrimidinylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Sulfides.
Substitution: Amides or ethers.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and cancer. Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-((4-Chlorophenyl)sulfonyl)-4-(pyrimidin-2-ylamino)but-3-EN-2-one exerts its effects involves interactions with specific molecular targets. The sulfonyl group can bind to enzymes or receptors, altering their activity, while the pyrimidinylamino group can interact with nucleic acids or proteins. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone
3-[(4-Chlorophenyl)sulfanyl]propanoic acid
Uniqueness: 3-((4-Chlorophenyl)sulfonyl)-4-(pyrimidin-2-ylamino)but-3-EN-2-one is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its conjugated enone system and the presence of both sulfonyl and amino groups make it particularly versatile compared to similar compounds.
This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at uncovering new applications and understanding its mechanisms of action in greater detail.
特性
IUPAC Name |
(Z)-3-(4-chlorophenyl)sulfonyl-4-(pyrimidin-2-ylamino)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c1-10(19)13(9-18-14-16-7-2-8-17-14)22(20,21)12-5-3-11(15)4-6-12/h2-9H,1H3,(H,16,17,18)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBWBMJLLNDWFK-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=NC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=NC=CC=N1)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

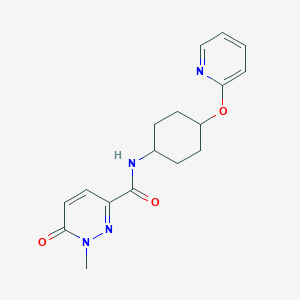
![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)

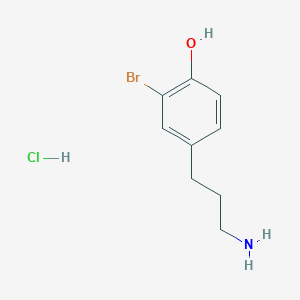
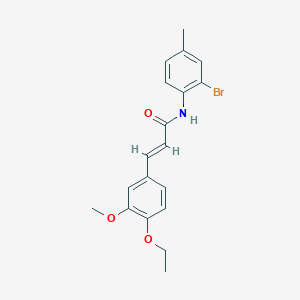
![1-(4-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941578.png)
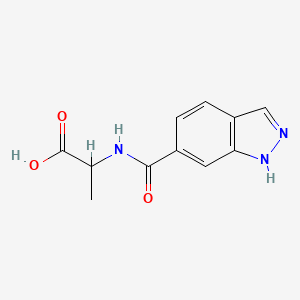
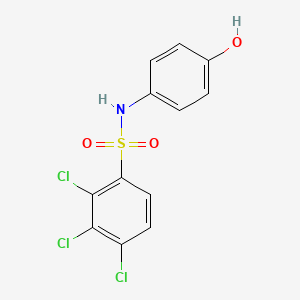
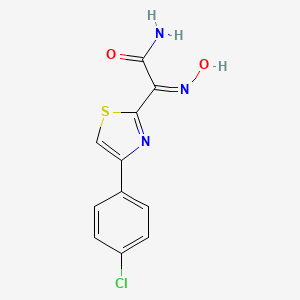
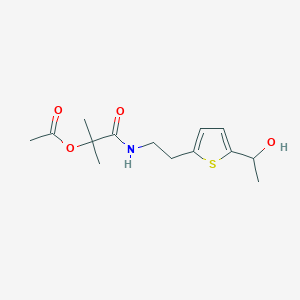
![1-(Chloromethyl)-3-propan-2-ylbicyclo[1.1.1]pentane](/img/structure/B2941586.png)
